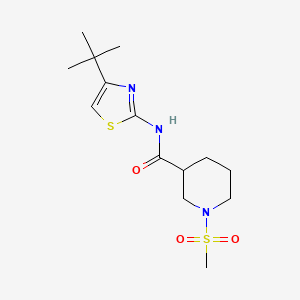
N-(4-(tert-butyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-(tert-butyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide" is a nitrogenous organic molecule that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as the tert-butyl group, piperidine ring, and sulfonyl functional groups are present in the compounds discussed in the papers. These structural features are often seen in pharmaceuticals and bioactive molecules, suggesting that the compound may have similar applications or be used as an intermediate in the synthesis of such molecules.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that start with simple precursors. For instance, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was achieved through three steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9% . This suggests that the synthesis of "N-(4-(tert-butyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide" could also involve a multi-step process, potentially starting from a piperidine derivative and incorporating the tert-butyl and sulfonyl groups through subsequent reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as FT-IR, NMR, and MS, as well as X-ray diffraction . Density functional theory (DFT) calculations are also employed to predict and compare the molecular structure with experimental data . These techniques would likely be applicable in analyzing the molecular structure of "N-(4-(tert-butyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide" to confirm its synthesis and to understand its electronic properties.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions related to the compound . However, the synthesis of similar compounds involves reactions that are likely to be relevant, such as the formation of amide bonds, introduction of sulfonyl groups, and the protection and deprotection of functional groups . These reactions are crucial for constructing the complex molecular architecture seen in these nitrogenous compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through DFT studies, which reveal information about the molecular electrostatic potential and frontier molecular orbitals . These properties are important for understanding the reactivity and interaction of the compound with biological targets. The sulfonyl group's interaction with other parts of the molecule, as seen in the 1,3,4-thiadiazole derivative, indicates that similar interactions may influence the properties of "N-(4-(tert-butyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide" .
Aplicaciones Científicas De Investigación
Alternative Products in Organic Synthesis
N-(4-(tert-butyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide may find application in the field of organic synthesis, particularly in the generation of alternative products through one-pot reactions. For instance, a study by Krauze et al. (2007) detailed the formation of alternative products such as N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and N-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-acetamide from a one-pot cyclocondensation involving similar thiazolyl and piperidinyl structures. This indicates the potential utility of N-(4-(tert-butyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide in synthesizing complex heterocyclic compounds that could have diverse applications in medicinal chemistry and drug development (Krauze, Vilums, Sīle, & Duburs, 2007).
Key Intermediate in Medicinal Chemistry
The compound could serve as a key intermediate in the synthesis of pharmaceutical agents. Wang et al. (2015) demonstrated the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, through a process that could be analogous to reactions involving N-(4-(tert-butyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, highlighting its potential role in the development of kinase inhibitors and other therapeutic agents (Wang, Wang, Tang, & Xu, 2015).
Asymmetric Synthesis and Chiral Chemistry
In asymmetric synthesis and chiral chemistry, the compound might find application in developing enantiomerically pure substances, as illustrated by Jona et al. (2009) in their efficient asymmetric synthesis of a piperidine-based compound. This method, which involves diastereoselective reduction and isomerization steps, could potentially be adapted for the synthesis of chiral derivatives of N-(4-(tert-butyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, thereby contributing to the synthesis of enantiomerically pure compounds with potential pharmacological activities (Jona, Shibata, Asai, Goto, Arai, Nakajima, Okamoto, Kawamoto, & Iwasawa, 2009).
Heterocyclic Carboxamides as Potential Antipsychotic Agents
The structural motif of N-(4-(tert-butyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide might be leveraged in the synthesis of heterocyclic carboxamides with potential antipsychotic properties. Norman et al. (1996) explored a series of heterocyclic carboxamides for their binding affinity to dopamine and serotonin receptors, demonstrating the therapeutic potential of such compounds in treating psychotic disorders. This suggests that derivatives of N-(4-(tert-butyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide could be explored for their antipsychotic activities, contributing to the development of new treatments for mental health conditions (Norman, Navas, Thompson, & Rigdon, 1996).
Propiedades
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S2/c1-14(2,3)11-9-21-13(15-11)16-12(18)10-6-5-7-17(8-10)22(4,19)20/h9-10H,5-8H2,1-4H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNUTEUYLOOACC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2CCCN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

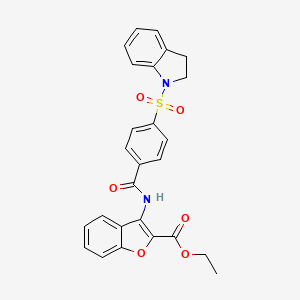
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2543298.png)
![methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2543299.png)
![(1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2543300.png)



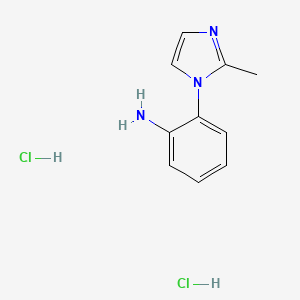


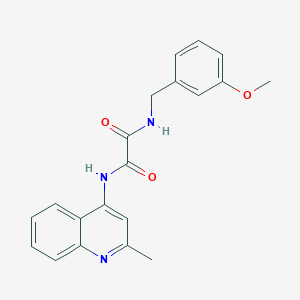
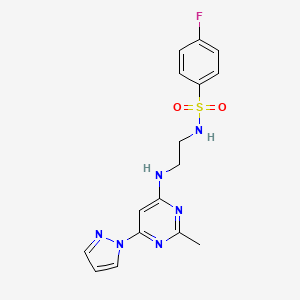
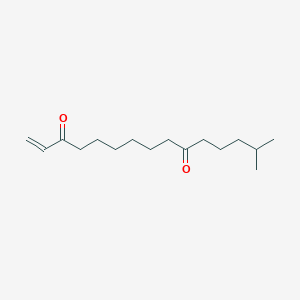
amino}acetamide](/img/structure/B2543317.png)